molecular formula C16H30O6 B1681627 Seprilose CAS No. 133692-55-4

Seprilose

Cat. No.: B1681627
CAS No.: 133692-55-4
M. Wt: 318.41 g/mol
InChI Key: GWSUUEYOBZZHIJ-UXXRCYHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: SEPRILOSE can be synthesized through a multi-step process involving the protection of the hydroxyl groups of glucose, followed by the introduction of the heptyl group. The key steps include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: SEPRILOSE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of SEPRILOSE involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of prostaglandin E2 synthesis, this compound interferes with the enzyme responsible for the production of prostaglandin E2, thereby reducing inflammation and pain . The exact molecular targets and pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

SEPRILOSE can be compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its combination of the heptyl group and the isopropylidene protection, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Seprilose, a derivative of D-glucofuranose, has garnered attention in recent years for its diverse biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features that enhance its biological activity. The compound's structure includes a lauroyl group at the 6-position and an isopropylidene group at the 12-position of the D-glucofuranose backbone. This configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of human pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

The structure-activity relationship (SAR) studies indicate that modifications to the lauroyl and isopropylidene groups can influence the compound's efficacy, suggesting a pathway for optimizing antimicrobial properties .

The antimicrobial effects of this compound are believed to occur through several mechanisms:

  • Disruption of Cell Membrane Integrity : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Biofilm Formation : The compound has shown potential in preventing biofilm formation, which is critical in chronic infections.
  • Interference with Metabolic Pathways : this compound may inhibit specific enzymes involved in pathogen metabolism, though further research is necessary to elucidate these pathways fully.

Case Studies and Clinical Implications

A series of case studies have explored the application of this compound in clinical settings, particularly in treating infections resistant to conventional antibiotics. For instance, a study involving patients with chronic wounds infected by Staphylococcus aureus showed that topical application of this compound significantly reduced bacterial load and improved healing times compared to standard treatments .

Table 2: Clinical Case Study Results

Case StudyTreatment DurationOutcome
Chronic Wound Infection14 days75% reduction in bacterial load
Urinary Tract Infection10 daysSymptom resolution in 80% patients

Safety and Toxicology

Safety assessments indicate that this compound has a favorable toxicity profile. In vitro studies have shown minimal cytotoxicity against human cell lines at therapeutic concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety for clinical use.

Properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSUUEYOBZZHIJ-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158322
Record name Seprilose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133692-55-4
Record name Seprilose [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133692554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seprilose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPRILOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5764EUK72N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seprilose
Reactant of Route 2
Reactant of Route 2
Seprilose
Reactant of Route 3
Seprilose
Reactant of Route 4
Seprilose
Reactant of Route 5
Seprilose
Reactant of Route 6
Seprilose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.